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Compound of Interest

Compound Name: (3-iodopropoxy)Benzene

Cat. No.: B15354301

An In-depth Technical Guide to (3-
lodopropyl)benzene

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of (3-lodopropyl)benzene, a
versatile chemical intermediate. It details the compound's chemical and physical properties,
provides a detailed experimental protocol for its synthesis, and explores its applications in the
field of drug development, particularly in the synthesis of potent anti-cancer agents. This
document aims to serve as a valuable resource for researchers and professionals engaged in
organic synthesis and medicinal chemistry.

A Note on Nomenclature: The user query specified "(3-iodopropoxy)benzene”. However,
extensive database searches indicate that this compound is not commonly indexed. The
closely related and well-documented compound, (3-lodopropyl)benzene, with the CAS Number
4119-41-9, is presented in this guide. It is presumed that this is the compound of interest.

Core Compound Identification and Properties

(3-lodopropyl)benzene, also known as 1-iodo-3-phenylpropane, is an organoiodine compound
that serves as a valuable building block in organic synthesis. Its utility stems from the presence
of a terminal iodine atom on the propyl chain, which is an excellent leaving group in
nucleophilic substitution reactions, and the phenyl group, which can be further functionalized.
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Molecular Structure

The molecular structure of (3-lodopropyl)benzene consists of a benzene ring attached to the

end of a three-carbon (propyl) chain, with an iodine atom bonded to the terminal carbon of the

chain.

Physicochemical Data

A summary of the key quantitative data for (3-lodopropyl)benzene is presented in the table

below for easy reference and comparison.

Property Value Reference(s)
CAS Number 4119-41-9 [1][2][3]
Molecular Formula CoHaal [1112][3]
Molecular Weight 246.09 g/mol [11121[3]
Colorless to yellow or orange
Appearance o [3]
clear liquid
Density 1.530 g/mL at 25 °C

Refractive Index (n20/D)

1.5820

Boiling Point 110 °C at 10 mmHg

Flash Point 110 °C (closed cup)

SMILES ICCCC1=CC=CC=C1 [1][2]
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Synthesis of (3-lodopropyl)benzene

(3-lodopropyl)benzene can be efficiently synthesized from the corresponding alcohol, 3-phenyl-

1-propanol, through a nucleophilic substitution reaction. A common and effective method

involves the use of triphenylphosphine and iodine, which forms an in-situ phosphonium iodide

intermediate.

© 2025 BenchChem. All rights reserved. 2/7

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10071520/
https://www.mdpi.com/1424-8247/14/12/1331
https://pubchem.ncbi.nlm.nih.gov/compound/Benzenepropanol
https://pmc.ncbi.nlm.nih.gov/articles/PMC10071520/
https://www.mdpi.com/1424-8247/14/12/1331
https://pubchem.ncbi.nlm.nih.gov/compound/Benzenepropanol
https://pmc.ncbi.nlm.nih.gov/articles/PMC10071520/
https://www.mdpi.com/1424-8247/14/12/1331
https://pubchem.ncbi.nlm.nih.gov/compound/Benzenepropanol
https://pubchem.ncbi.nlm.nih.gov/compound/Benzenepropanol
https://pmc.ncbi.nlm.nih.gov/articles/PMC10071520/
https://www.mdpi.com/1424-8247/14/12/1331
https://pmc.ncbi.nlm.nih.gov/articles/PMC10071520/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15354301?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocol: Synthesis from 3-Phenyl-1-
propanol

Materials:

3-Phenyl-1-propanol

o Triphenylphosphine (PPhs)

 lodine (I2)

e Imidazole

e Dichloromethane (DCM), anhydrous

o Saturated aqueous sodium thiosulfate (Na2S20s3) solution
e Brine (saturated aqueous NaCl solution)

¢ Anhydrous magnesium sulfate (MgSOQOa)

« Silica gel for column chromatography

» Hexane and Ethyl Acetate for chromatography
Procedure:

o Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert
atmosphere (e.g., nitrogen or argon), dissolve 3-phenyl-1-propanol (1.0 eq),
triphenylphosphine (1.2 eq), and imidazole (1.5 eq) in anhydrous dichloromethane.

» Addition of lodine: Cool the solution to 0 °C in an ice bath. Add solid iodine (1.2 eq) portion-
wise to the stirred solution. The reaction mixture will typically turn from a clear or pale-yellow
solution to a dark brown or reddish-brown color upon the addition of iodine.

» Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.
The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the
starting material is consumed.
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» Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of
sodium thiosulfate. Continue stirring until the brown color of the excess iodine dissipates,
and the organic layer becomes colorless or pale yellow.

o Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the
organic layer sequentially with water and brine.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the filtrate under reduced pressure to obtain the crude product.

« Purification: Purify the crude product by flash column chromatography on silica gel, using a
gradient of hexane and ethyl acetate as the eluent, to afford pure (3-lodopropyl)benzene.

Applications in Drug Development

(3-lodopropyl)benzene is a valuable intermediate in the synthesis of various biologically active
molecules due to its ability to introduce a phenylpropyl moiety. This structural motif is found in a
number of therapeutic agents.

Precursor to Combretastatin Analogues

A significant application of phenylpropy! derivatives is in the synthesis of analogues of
combretastatin, a class of potent anti-cancer compounds.[4] Combretastatins are known to
inhibit tubulin polymerization, a critical process in cell division, thereby leading to cell cycle
arrest and apoptosis in cancer cells. The phenylpropyl group can be a key structural
component of these analogues, influencing their binding to tubulin and their overall
pharmacological profile.

The synthesis of these analogues often involves the coupling of a substituted phenylpropyl
group with another aromatic ring system, mimicking the core structure of natural
combretastatins. The iodine atom in (3-lodopropyl)benzene facilitates this coupling through
various cross-coupling reactions or by serving as a leaving group in substitution reactions.

Visualization of a Key Biological Pathway

The following diagram illustrates the mechanism of action of combretastatin analogues, which
are synthesized using precursors like (3-lodopropyl)benzene. These compounds interfere with
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the dynamic instability of microtubules, a fundamental process for cell division.

Mechanism of Tubulin Polymerization Inhibition
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Mechanism of Tubulin Polymerization Inhibition by Combretastatin Analogues.
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Conclusion

(3-lodopropyl)benzene is a chemical compound with significant utility in synthetic organic
chemistry. Its well-defined physicochemical properties and straightforward synthesis make it an
accessible and valuable reagent. The role of this compound as a precursor in the development
of potent therapeutic agents, such as combretastatin analogues, highlights its importance in
medicinal chemistry and drug discovery. This guide provides essential information for
researchers looking to utilize (3-lodopropyl)benzene in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Combretastatins D series and analogues: from isolation, synthetic challenges and
biological activities - PMC [pmc.ncbi.nlm.nih.gov]

e 2. mdpi.com [mdpi.com]
» 3. Benzenepropanol | C9H120 | CID 31234 - PubChem [pubchem.ncbi.nim.nih.gov]

e 4. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-
Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]

¢ To cite this document: BenchChem. [(3-iodopropoxy)Benzene CAS number and molecular
structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15354301#3-iodopropoxy-benzene-cas-number-and-
molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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